

# **Unveiling the Chemical Landscape of Dicranolomin: A Technical Guide**

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#### For Immediate Release

A comprehensive technical overview of the biflavonoid **Dicranolomin**, detailing its chemical and physical properties, isolation, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development.

**Dicranolomin**, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed exploration of its chemical properties, supported by available data, and outlines experimental methodologies for its study.

## **Core Chemical and Physical Properties**

**Dicranolomin** is a complex polyphenolic compound with the molecular formula C<sub>30</sub>H<sub>18</sub>O<sub>12</sub> and a molecular weight of 570.5 g/mol .[1] Its systematic IUPAC name is 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one. [1] While experimentally determined physical properties such as melting point and solubility are not readily available in the current literature, computational models provide some insight into its characteristics.



Property	Value	Source
Molecular Formula	C30H18O12	PubChem[1]
Molecular Weight	570.5 g/mol	PubChem[1]
IUPAC Name	6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	PubChem[1]
XLogP3	4.3	PubChem (Computed)[1]
Topological Polar Surface Area	214 Ų	PubChem (Computed)[1]
CAS Number	116383-34-7	PubChem[1]

# Isolation and Synthesis Natural Isolation

**Dicranolomin** has been identified and isolated from the moss Bartramia ithyphylla. The isolation process, as described in the literature, involves the extraction of the dried moss material followed by chromatographic separation to yield the pure biflavonoid.

Experimental Protocol: Isolation from Bartramia ithyphylla

A detailed experimental protocol for the isolation of **Dicranolomin** from Bartramia ithyphylla would typically involve the following steps. Please note that the specific details may vary based on the original research publication which is not fully accessible.

- Extraction: Dried and powdered Bartramia ithyphylla is subjected to solvent extraction, likely
  using a polar solvent such as methanol or ethanol, to extract a wide range of secondary
  metabolites.
- Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.



- Chromatography: The fraction containing the biflavonoids is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **Dicranolomin**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and comparison with literature data.

### **Chemical Synthesis**

A method for the synthesis of **Dicranolomin** has been reported through the oxygen-mediated oxidative coupling of luteolin in alkaline water. This provides a sustainable and green approach to obtaining this natural product.

Experimental Protocol: Synthesis of **Dicranolomin** 

The following is a generalized protocol based on the reported synthesis:

- Reaction Setup: Luteolin is dissolved in a weakly alkaline aqueous solution (e.g., with potassium hydroxide).
- Oxidative Coupling: The solution is exposed to air (oxygen) to facilitate the oxidative coupling reaction. The pH of the solution is a critical parameter and is maintained in the weakly alkaline range.
- Product Formation: The reaction leads to the formation of **Dicranolomin** as the major product, along with other minor biflavonoid products.
- Purification: The reaction mixture is then subjected to chromatographic purification to isolate **Dicranolomin**.

Logical Workflow for **Dicranolomin** Synthesis





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Caption: Oxidative coupling synthesis of **Dicranolomin** from Luteolin.

## **Biological Activity**

Preliminary studies have indicated that **Dicranolomin** possesses antifungal activity. Specifically, it has been shown to inhibit the growth of the fungus Aspergillus niger.

Experimental Protocol: Antifungal Activity Assay

A typical protocol to assess the antifungal activity of **Dicranolomin** against Aspergillus niger would involve the following:

- Culture Preparation: Aspergillus niger is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
- Spore Suspension: A spore suspension of the fungus is prepared in a sterile saline solution and its concentration is adjusted to a standard value.
- Assay Setup: A microdilution or agar diffusion method is employed.
  - Microdilution Method: A series of dilutions of **Dicranolomin** in a liquid culture medium are prepared in a microtiter plate. Each well is then inoculated with the fungal spore suspension.

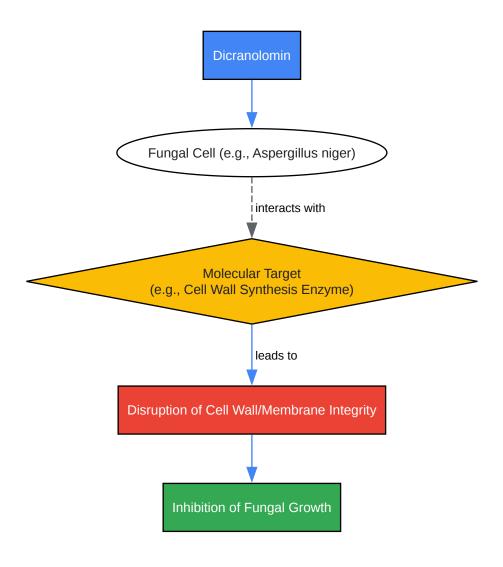


- Agar Diffusion Method: A lawn of the fungal spore suspension is spread on an agar plate.
   Discs impregnated with different concentrations of **Dicranolomin** are placed on the agar surface.
- Incubation: The plates or microtiter plates are incubated at an appropriate temperature for a specified period.
- Data Analysis:
  - Microdilution Method: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of **Dicranolomin** that completely inhibits the visible growth of the fungus.
  - Agar Diffusion Method: The diameter of the zone of inhibition around each disc is measured.

Signaling Pathway (Hypothetical)

The precise mechanism of action and the signaling pathways affected by **Dicranolomin**'s antifungal activity are yet to be elucidated. A hypothetical pathway could involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of key enzymes essential for fungal growth. Further research is required to delineate the exact molecular targets.





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Caption: Hypothetical antifungal mechanism of **Dicranolomin**.

#### **Future Directions**

The available data on **Dicranolomin** highlights its potential as a bioactive compound. Future research should focus on:

- Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis.
- Elucidation of Biological Mechanisms: In-depth studies to understand the precise molecular mechanisms underlying its antifungal activity and to explore other potential biological activities.



• Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a therapeutic agent.

This technical guide provides a summary of the current knowledge on **Dicranolomin**. As research progresses, a more complete understanding of this intriguing natural product will undoubtedly emerge, potentially unlocking new avenues for drug discovery and development.

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### References

- 1. researchgate.net [researchgate.net]
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